molecular formula C9H6FN3O B6493763 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 944901-46-6

1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B6493763
CAS No.: 944901-46-6
M. Wt: 191.16 g/mol
InChI Key: LVPJSNPAJCBKDX-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the fluorophenyl group can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in the combination of the fluorophenyl group and the triazole ring, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(3-fluorophenyl)triazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPJSNPAJCBKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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